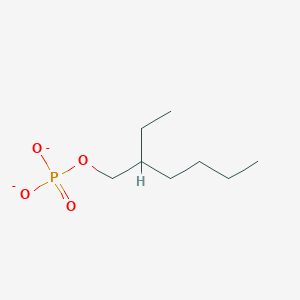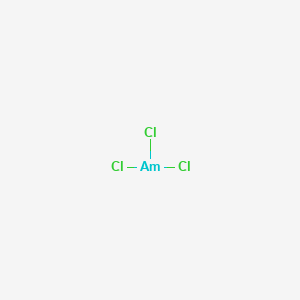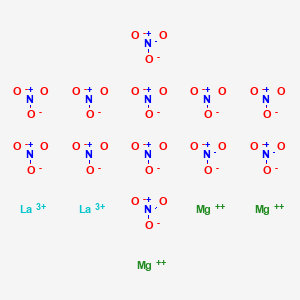
Praseodymium oxide
Übersicht
Beschreibung
It forms light green hexagonal crystals and crystallizes in the manganese(III) oxide or bixbyite structure . Praseodymium oxide is a rare earth oxide and is known for its unique optical and catalytic properties.
Wirkmechanismus
Target of Action
Praseodymium Oxide (Pr2O3) is a chemical compound composed of praseodymium and oxygen . Its primary targets are various materials and substances with which it interacts. For instance, it can be used as a dielectric in combination with silicon . It is also used to color glass and ceramics yellow .
Mode of Action
Pr2O3 interacts with its targets through various mechanisms. When used as a dielectric with silicon, it helps to insulate and prevent the flow of electric charge . In the context of coloring glass and ceramics, Pr2O3 imparts a yellow color due to its light absorption properties .
Biochemical Pathways
It has been shown to boost the oxygen evolution reaction when engineered into a co3o4/pr2o3 nanostructure . This suggests that Pr2O3 may have potential applications in energy production and storage technologies.
Pharmacokinetics
It is known to be insoluble in water , which would limit its bioavailability if it were to be ingested or administered in a biological system.
Result of Action
The results of Pr2O3’s action depend on its application. As a dielectric, it can improve the performance of electronic devices . When used to color glass and ceramics, it results in a yellow hue . In the context of the oxygen evolution reaction, it can enhance the efficiency of the reaction .
Action Environment
The action of Pr2O3 can be influenced by environmental factors. For instance, its ability to function as a dielectric can be affected by temperature and the presence of other materials . Its coloration properties may also vary depending on the specific composition of the glass or ceramic it is used with . In the context of the oxygen evolution reaction, the efficiency of Pr2O3 can be influenced by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
It is known that praseodymium ions are available in many oxidation states, which allows them to form a large number of different oxides . This makes them an interesting and versatile material in many industries, such as ceramics or optics .
Molecular Mechanism
It is known that Praseodymium oxide (Pr2O3) can be considered an oxygen deficient form of praseodymium (IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr (III) and Pr (IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity .
Temporal Effects in Laboratory Settings
It is known that many authors have pointed out the high oxygen mobility upon phase transformations during heating and cooling processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium oxide can be synthesized through various methods, including:
Solid-State Methods: These involve the thermal decomposition of praseodymium salts such as praseodymium nitrate or praseodymium hydroxide at high temperatures (usually above 500°C) under air.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of praseodymium alkoxides, followed by calcination to obtain the oxide.
Molten Salt Method: This involves the reaction of praseodymium salts with molten salts at high temperatures to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the calcination of praseodymium nitrate or praseodymium hydroxide at high temperatures to obtain the desired oxide .
Analyse Chemischer Reaktionen
Praseodymium oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to praseodymium(IV) oxide (PrO2) under certain conditions.
Reduction: It can be reduced to praseodymium metal using strong reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can react with acids to form praseodymium salts, such as praseodymium nitrate (Pr(NO3)3) when reacted with nitric acid.
Common Reagents and Conditions:
Oxidation: High temperatures and an oxidizing atmosphere.
Reduction: High temperatures and a reducing atmosphere.
Substitution: Acidic conditions.
Major Products:
Oxidation: Praseodymium(IV) oxide (PrO2).
Reduction: Praseodymium metal.
Substitution: Praseodymium salts such as praseodymium nitrate.
Wissenschaftliche Forschungsanwendungen
Praseodymium oxide has numerous scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Praseodymium oxide can be compared with other rare earth oxides, such as:
Eigenschaften
IUPAC Name |
oxygen(2-);praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Pr/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQUGHLEMYQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2O3, O3Pr2 | |
| Record name | Praseodymium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884498 | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.814 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2151 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11113-81-8, 12036-32-7 | |
| Record name | Praseodymium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)








![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)


![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)

